5-Amino-1-methyl-1H-indole-2-carbaldehyde
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Overview
Description
5-Amino-1-methyl-1H-indole-2-carbaldehyde is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-1-methyl-1H-indole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carbaldehyde
- 1-Methyl-1H-indole-2-carbaldehyde
- 5-Fluoro-1H-indole-2-carbaldehyde
Uniqueness
5-Amino-1-methyl-1H-indole-2-carbaldehyde is unique due to the presence of both an amino group and a methyl group on the indole ring. This structural feature enhances its reactivity and potential for forming diverse derivatives compared to other similar compounds .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-amino-1-methylindole-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,11H2,1H3 |
InChI Key |
LGRFFLYCUOUVDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C=C1C=O |
Origin of Product |
United States |
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